molecular formula C34H29NO6 B557680 Fmoc-D-Glu-Ofm CAS No. 252049-17-5

Fmoc-D-Glu-Ofm

Cat. No. B557680
CAS RN: 252049-17-5
M. Wt: 547.6 g/mol
InChI Key: YDZLVLICRXQATH-WJOKGBTCSA-N
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Mechanism of Action

Target of Action

Fmoc-D-Glu-Ofm is a derivative of the amino acid glutamic acid . The primary targets of this compound are amino acids and short peptides . It is used as a protecting group for amines in peptide synthesis .

Mode of Action

The Fmoc (9-fluorenylmethoxycarbonyl) group in Fmoc-D-Glu-Ofm plays a crucial role in its interaction with its targets. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-D-Glu-Ofm affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features . This self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .

Pharmacokinetics

Its solubility in dmso (dimethyl sulfoxide) is known , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Fmoc-D-Glu-Ofm’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It also has potential applications in the fabrication of functional materials due to its self-assembly features .

properties

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Glu-Ofm

CAS RN

252049-17-5
Record name 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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